molecular formula C11H14N4O3S B7548969 N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine

Cat. No. B7548969
M. Wt: 282.32 g/mol
InChI Key: WDJOQXJBNFIOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine, also known as MPPG, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3). It is a small molecule compound that has shown promise in various scientific research applications, particularly in the study of neurological disorders and addiction.

Mechanism of Action

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine acts as a competitive antagonist of mGluR3, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of mGluR3, N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine inhibits the release of glutamate, which is a key neurotransmitter involved in various physiological processes. This results in a reduction in excitatory neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of synaptic plasticity, and reduction in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has several advantages for use in laboratory experiments, including its high potency and selectivity for mGluR3, which allows for precise modulation of glutamate neurotransmission. However, N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has some limitations, including its low solubility in water and its potential to interact with other receptors, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine in scientific research, including the investigation of its potential therapeutic applications in various neurological disorders, the development of more potent and selective mGluR3 antagonists, and the exploration of its role in synaptic plasticity and neurodegeneration. Additionally, the use of N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with ethyl acetoacetate to form 5-oxo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-carboxylic acid. This intermediate is then reacted with propyl iodide to form 5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-carboxylic acid, which is further reacted with N-methyl glycine to form N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine.

Scientific Research Applications

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamate neurotransmission, which is involved in the pathophysiology of these disorders. N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine has also been used in preclinical studies to investigate the role of mGluR3 in addiction and relapse behavior.

properties

IUPAC Name

2-[methyl-(5-oxo-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-4-7-5-8(16)15-10(12-7)19-11(13-15)14(2)6-9(17)18/h5H,3-4,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJOQXJBNFIOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)SC(=N2)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine

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